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Introduction
Dersimelagon (formerly MT-7117) is an investigational, orally administered, selective non-

peptide small molecule agonist of the melanocortin-1 receptor (MC1R).[1] It is currently under

development for the treatment of erythropoietic protoporphyria (EPP) and X-linked

protoporphyria (XLP), rare genetic disorders characterized by severe phototoxicity.[1][2] This

technical guide provides a comprehensive overview of the oral bioavailability of Dersimelagon,

summarizing key pharmacokinetic data, experimental protocols from clinical trials, and the

underlying signaling pathways.

Mechanism of Action
Dersimelagon exerts its therapeutic effect by selectively binding to and activating the MC1R, a

G-protein coupled receptor primarily expressed on melanocytes.[1][3] Activation of MC1R

initiates a downstream signaling cascade that leads to the production of eumelanin, the dark

pigment in the skin that provides protection against ultraviolet and visible light. By increasing

eumelanin levels, Dersimelagon aims to improve sun tolerance and reduce the incidence of

painful phototoxic reactions in patients with EPP and XLP.
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Caption: Dersimelagon's activation of the MC1R signaling cascade.
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Pharmacokinetics and Oral Bioavailability
Dersimelagon is designed for oral administration, offering a convenient dosing regimen for

patients. Clinical studies have demonstrated its rapid absorption and favorable

pharmacokinetic profile.

Absorption
Following oral administration, Dersimelagon is rapidly absorbed, with the median time to reach

maximum plasma concentration (Tmax) observed to be between 2 to 5 hours. Studies in

healthy volunteers have shown that systemic exposure to Dersimelagon, as measured by the

area under the plasma concentration-time curve (AUC) and maximum plasma concentration

(Cmax), increases in a manner slightly more than dose-proportional over a single-dose range

of 1 to 600 mg.

The presence of a high-fat meal does not have a clinically significant effect on the overall

exposure (AUC) of Dersimelagon. However, it has been observed to increase the Cmax by

approximately 22%, indicating that food can influence the rate of absorption. A study comparing

100 mg and 50 mg tablet formulations found a relative oral bioavailability of 97% for the 100

mg tablets.

Distribution, Metabolism, and Excretion
Dersimelagon is extensively metabolized, primarily in the liver, to a glucuronide metabolite.

This metabolite is then eliminated in the bile and subsequently hydrolyzed back to the

unchanged parent drug in the gut. The primary route of excretion is through the feces, with over

90% of the administered radioactive dose recovered in feces within 5 days post-dose. Urinary

excretion of Dersimelagon and its metabolites is negligible. The mean terminal half-life (t1/2)

after multiple doses ranges from approximately 10.6 to 19.0 hours.

Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of Dersimelagon from a

Phase 1, first-in-human study (NCT02834442) in healthy volunteers.

Table 1: Single Ascending Dose (SAD) Pharmacokinetic Parameters
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Dose (mg) Tmax (h, median)
Cmax (ng/mL,
mean)

AUC (ng·h/mL,
mean)

1 4.0 1.8 25.4

3 4.0 7.5 118

10 4.0 28.1 511

30 4.0 124 2430

100 4.0 549 12000

300 4.0 2280 54600

600 4.0 5350 134000

Data presented are approximations based on graphical data from published literature and

should be considered illustrative.

Table 2: Multiple Ascending Dose (MAD) Pharmacokinetic Parameters (Day 14)

Dose (mg, once daily) Tmax (h, median) t1/2 (h, mean)

30 4.0 10.56

150 5.0 18.97

300 4.0 16.99

450 4.0 16.32

Experimental Protocols
The oral bioavailability and pharmacokinetics of Dersimelagon have been evaluated in a

series of clinical trials. The methodologies for the key studies are outlined below.

Phase 1 First-in-Human Study (NCT02834442)
This was a randomized, double-blind, placebo-controlled, single-center study in healthy adult

volunteers. The study consisted of a single ascending dose (SAD) part and a multiple
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ascending dose (MAD) part.

SAD Cohorts: Participants received a single oral dose of Dersimelagon (1, 3, 10, 30, 100,

300, or 600 mg) or placebo as a suspension.

MAD Cohorts: Participants received daily oral doses of Dersimelagon (30, 150, 300, or 450

mg) or placebo for 14 days.

Pharmacokinetic Sampling: Serial blood samples were collected at pre-defined time points

before and after drug administration to determine the plasma concentrations of

Dersimelagon and its major metabolite.

Analytical Method: Plasma concentrations were determined using a validated liquid

chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis: Non-compartmental analysis was used to calculate key

pharmacokinetic parameters including Cmax, Tmax, AUC, and t1/2.

Absorption, Distribution, Metabolism, and Excretion
(ADME) Study (NCT03503266)
This was an open-label, single-center, mass balance study in healthy male volunteers.

Study Design: Participants received a single oral dose of [14C]-labeled Dersimelagon.

Sample Collection: Blood, urine, and feces were collected at regular intervals for up to 5

days post-dose to measure total radioactivity and to profile the metabolites.

Analytical Methods: Total radioactivity was measured by liquid scintillation counting.

Metabolite profiling was conducted using high-performance liquid chromatography with

radiochemical detection (HPLC-RD) and LC-MS/MS.

Experimental Workflow
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Caption: Workflow for a Phase 1 clinical trial of Dersimelagon.

Conclusion
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Dersimelagon demonstrates favorable oral bioavailability characteristics, including rapid

absorption and a predictable pharmacokinetic profile. The oral route of administration, coupled

with its mechanism of action targeting the underlying pathophysiology of EPP and XLP,

positions Dersimelagon as a promising therapeutic candidate for these debilitating conditions.

Further clinical development will continue to elucidate its long-term safety and efficacy profile in

the target patient populations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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